molecular formula C10H17FN4O B11733596 3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11733596
M. Wt: 228.27 g/mol
InChI Key: GEZDMLFZFQQURG-UHFFFAOYSA-N
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Description

“3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of an amino group, a butyl chain, a fluoroethyl group, and a carboxamide group attached to the pyrazole ring. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting from hydrazine and a suitable diketone to form the pyrazole ring.

    Introduction of the Fluoroethyl Group: Using a fluoroethylating agent to introduce the fluoroethyl group.

    Amination: Introducing the amino group through nucleophilic substitution or amination reactions.

    Carboxamide Formation: Converting a carboxylic acid derivative to the carboxamide group using reagents like ammonia or amines.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group or the fluoroethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the amino group or pyrazole ring.

    Reduction Products: Reduced forms of the carboxamide or fluoroethyl groups.

    Substitution Products: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

“3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular processes and pathways.

    Industrial Applications: Use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of “3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The fluoroethyl group may enhance its binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-pyrazole-4-carboxamide: Lacks the butyl and fluoroethyl groups.

    N-Butyl-1H-pyrazole-4-carboxamide: Lacks the amino and fluoroethyl groups.

    1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino and butyl groups.

Uniqueness

“3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” is unique due to the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C10H17FN4O

Molecular Weight

228.27 g/mol

IUPAC Name

3-amino-N-butyl-1-(2-fluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H17FN4O/c1-2-3-5-13-10(16)8-7-15(6-4-11)14-9(8)12/h7H,2-6H2,1H3,(H2,12,14)(H,13,16)

InChI Key

GEZDMLFZFQQURG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CN(N=C1N)CCF

Origin of Product

United States

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